REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[O:9][CH2:10][CH2:11]Cl)=[CH:4][CH:3]=1.C(#N)C.C(=O)([O-])[O-].[K+].[K+].[NH:29]1[CH2:33][CH2:32][CH2:31][CH2:30]1>CCOCC>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:13]2[CH:18]=[CH:17][C:16]([F:19])=[CH:15][CH:14]=2)[O:9][CH2:10][CH2:11][N:29]2[CH2:33][CH2:32][CH2:31][CH2:30]2)=[CH:4][CH:3]=1 |f:2.3.4|
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Name
|
|
Quantity
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0.92 g
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Type
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reactant
|
Smiles
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FC1=CC=C(C=C1)C(OCCCl)C1=CC=C(C=C1)F
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
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N1CCCC1
|
Name
|
|
Quantity
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75 mL
|
Type
|
solvent
|
Smiles
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CCOCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The resulting mixture was then heated
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Type
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TEMPERATURE
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Details
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to reflux for 72 hours under an atmosphere of nitrogen
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Duration
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72 h
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Type
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WASH
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Details
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washed with water (50 ml) and brine (50 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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This was then dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
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Type
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CUSTOM
|
Details
|
to give a clear light yellow oil
|
Type
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CUSTOM
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Details
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The oil was chromatographed on silica gel
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Type
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WASH
|
Details
|
eluted with 3:1 ethyl acetate/methanol
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(OCCN1CCCC1)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 47.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |